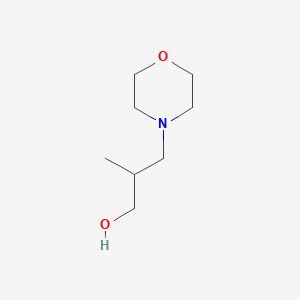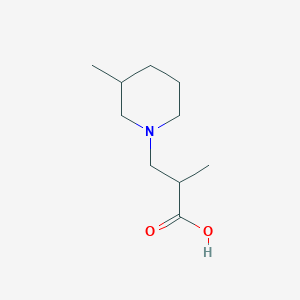
2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid
説明
2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . The IUPAC name for this compound is 2-(3-methyl-1-piperidinyl)propanoic acid .
Molecular Structure Analysis
The InChI code for 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid is 1S/C9H17NO2/c1-7-4-3-5-10(6-7)8(2)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid is a solid at room temperature . .科学的研究の応用
Organometallic Compound Synthesis
One significant application involves the synthesis of organometallic compounds. For instance, planar chiral carboxylic acid derivatives containing (η6-arene)Cr(CO)3 were synthesized and characterized. Such compounds are considered for use as isosteric substitutes for organic drug candidates in medicinal organometallic chemistry. The synthesized compounds were coupled with the aminoresorcyclic acid core to achieve bioorganometallics based on the naturally occurring antibiotic platensimycin lead structure. However, these bioorganometallics did not show promising antibacterial activity (Patra, Merz, & Metzler‐Nolte, 2012).
Analytical Methods for Quality Control
The compound also plays a role in analytical methods for quality control. Specifically, 3-Quinolin-4-one propanoic acids, which share molecular similarity with fluoroquinolone antibiotics, are prospective scaffolds for creating antimicrobial drugs. The necessity of including 13C NMR-spectroscopy in control methods was emphasized to uniquely solve the problem of tautomeric forms of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).
Antiproliferative Activity
Compounds with a 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid framework have been evaluated for antiproliferative activity. Novel derivatives were synthesized, characterized, and tested against various cancer cell lines, showing significant antiproliferative effects, particularly against HCT116 cells. Additionally, these compounds exhibited in vitro antimicrobial activity against a range of microorganisms (Božić et al., 2017).
Molecular Engineering for Solar Cell Applications
The derivative of 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid has been used in the molecular engineering of organic sensitizers for solar cell applications. These engineered sensitizers have shown promising results in photovoltaic performance, indicating potential applications in solar energy conversion (Kim et al., 2006).
Corrosion Inhibition
Furthermore, derivatives of 2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid have been studied for their corrosion inhibition properties. Schiff bases derived from L-Tryptophan and the compound were found to be effective in inhibiting the corrosion of stainless steel in an acidic environment, which could have applications in industrial maintenance and preservation (Vikneshvaran & Velmathi, 2017).
Safety And Hazards
特性
IUPAC Name |
2-methyl-3-(3-methylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-4-3-5-11(6-8)7-9(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMDXBMPZJSQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(3-methylpiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



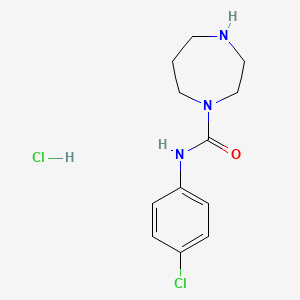
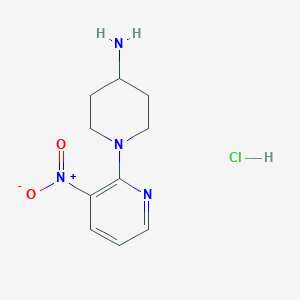
![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1418869.png)
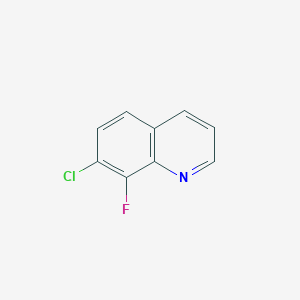
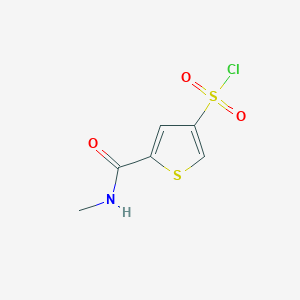
![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)
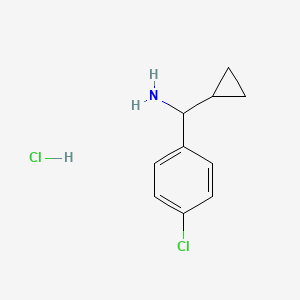
![2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B1418881.png)
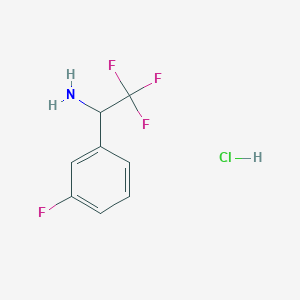
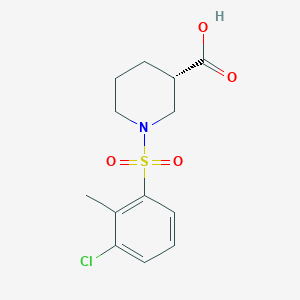
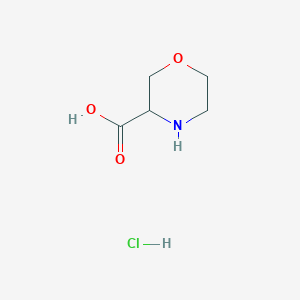
![2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1418886.png)
